H-D-Arg(NO2)-OH
Overview
Description
“H-D-Arg(NO2)-OH” is a chemical compound with the molecular formula C6H13N5O4 . It’s also known as N’-Nitro-D-arginine .
Molecular Structure Analysis
The molecular structure of “H-D-Arg(NO2)-OH” includes elements such as carbon ©, hydrogen (H), nitrogen (N), and oxygen (O). The exact structure can be found in various chemical databases .
Chemical Reactions Analysis
“H-D-Arg(NO2)-OH” may participate in various chemical reactions. For instance, it has been mentioned in the context of the heterogeneous reaction of gas phase NO2 with atmospheric humic-like substances (HULIS), which is potentially an important source of volatile organic compounds (VOCs) including nitrogen (N)-containing compounds .
Physical And Chemical Properties Analysis
“H-D-Arg(NO2)-OH” has a molecular weight of 219.2 g/mol. It has a density of 1.7±0.1 g/cm3. The boiling point and flash point are not explicitly mentioned .
Scientific Research Applications
H-D-Arg(NO2)-OH is involved in reactions producing hydroxyl radicals (OH) in various chemical processes. For instance, the reaction of atomic hydrogen (H or D) with NO2 leads to the formation of OH and OD radicals, as characterized by their infrared absorption lines. This is crucial in understanding the chemical dynamics of such reactions and the behavior of hydroxyl radicals in different environments (Cheng, Lee, & Ogilvie, 1988).
The compound plays a role in the reaction dynamics involving hydrogen atoms and nitrogen dioxide, which is essential for understanding atmospheric chemistry and the formation of various environmental pollutants (Bates, Golden, Hanson, & Bowman, 2001).
Studies on the rate constants for reactions involving hydroxyl radicals and H-D-Arg(NO2)-OH are significant for chemical kinetics research. These rate constants are crucial in predicting the outcomes of various chemical reactions, especially in gas-phase reactions (Westenberg & Dehaas, 1973).
Research on the reaction of atomic hydrogen with NO2, where H-D-Arg(NO2)-OH is a product, helps in understanding the generation and behavior of OH radicals. This has implications in atmospheric chemistry and pollution studies (Su et al., 2002).
Mechanism of Action
Target of Action
It’s worth noting that nitroguanidine compounds often play a significant role in the synthesis of biologically active compounds, such as pesticides and medicines .
Biochemical Pathways
Nitroguanidine compounds are often involved in various reactions, including reduction, acylation, salification, coordination, aldimine condensation, cyclization, and azide reactions .
properties
IUPAC Name |
(2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAUNPAHJZDYCK-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216246 | |
Record name | D-Ornithine, N5-(imino(nitroamino)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Arg(NO2)-OH | |
CAS RN |
66036-77-9 | |
Record name | D-Ornithine, N5-(imino(nitroamino)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066036779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Ornithine, N5-(imino(nitroamino)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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